3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide
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Description
3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide is a useful research compound. Its molecular formula is C13H10ClF3N4O and its molecular weight is 330.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemistry
- 3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide is involved in the synthesis of pyrazolo[1,5-a]pyridines, which are important in the study of heterocyclic compounds. These compounds, including pyridines and azirines, are key in the development of new chemicals and materials (Greszler & Stevens, 2009).
- It is also used in the efficient synthesis of long-chain N'-hydroxy-N-alkylpyridinecarboximidamides. These N-substituted imidamide derivatives have diverse potential applications, indicating a broad range of possible uses in chemical synthesis and pharmaceutical development (Aksamitowski et al., 2017).
Building Blocks for Trifluoromethylated Compounds
- The compound serves as a building block for trifluoromethylated N-heterocycles, which are used in various chemical syntheses. Its reactions with bisnucleophiles have been explored for the development of versatile intermediates in chemical processes (Channapur et al., 2019).
Molecular Modification and Activity Studies
- Studies on the modification of the pyrimidine portion of related compounds have been conducted, focusing on improving oral bioavailability and investigating cell-based activity. These modifications are crucial in the development of more effective pharmaceutical compounds (Palanki et al., 2000).
- Another application is seen in the regioexhaustive functionalization of chloro(trifluoromethyl)pyridines. This process is essential for creating specific carboxylic acids and exploring the chemical properties of these compounds (Cottet & Schlosser, 2004).
Applications in Biological Studies
- Some derivatives of this compound show potential in biological activities like insecticidal and fungicidal properties. This application is crucial in the development of new pesticides and agricultural chemicals (Zhu et al., 2014).
Structural and Geometrical Studies
- The compound is also used in the study of geometrical structures and potentiometric studies of related azo derivatives and their metal complexes. Such research is fundamental in understanding the properties and potential applications of these complex molecules (Shoair et al., 2015).
Crystallography and Computational Studies
- Crystallographic studies of related trifluoroacetyl pyridine compounds have been conducted. These studies are vital for understanding the molecular structure and aiding in the design of new molecules (Rybakov et al., 2001).
Properties
IUPAC Name |
3-chloro-N-hydroxy-N'-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O/c14-10-4-9(13(15,16)17)7-19-11(10)12(21-22)20-6-8-2-1-3-18-5-8/h1-5,7,22H,6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHOXBAPRJDEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.